molecular formula C28H32O15 B8072528 Neodiosmin

Neodiosmin

Cat. No.: B8072528
M. Wt: 608.5 g/mol
InChI Key: VCCNKWWXYVWTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neodiosmin, also known as diosmetin-7-O-neohesperidoside, is a flavonoid glycoside derived from citrus fruits. It is a yellow solid compound known for its ability to mitigate bitterness in food products and enhance plant immunity. This compound is structurally related to diosmin, another well-known flavonoid glycoside.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodiosmin can be synthesized through the dehydrogenation of hesperidin, a flavanone glycoside found abundantly in citrus fruits. The process involves the use of specific enzymes such as uridine diphosphate-glycosyltransferases (UGTs) which catalyze the glycosylation of flavonoids. The biosynthesis route involves a one-pot enzyme-catalyzed cascade reaction .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of hesperidin from citrus fruits followed by its enzymatic conversion to this compound. This method ensures a high yield and purity of the compound, making it suitable for various applications in the food and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions: Neodiosmin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding aglycone, diosmetin.

    Substitution: this compound can undergo substitution reactions where the glycoside moiety is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized flavonoid derivatives.

    Reduction: Diosmetin, the aglycone form of this compound.

    Substitution: Modified flavonoid glycosides with different functional groups.

Scientific Research Applications

Neodiosmin has a wide range of scientific research applications, including:

Mechanism of Action

Neodiosmin is structurally similar to other flavonoid glycosides such as diosmin and hesperidin. it has unique properties that distinguish it from these compounds:

    Diosmin: Like this compound, diosmin is derived from hesperidin but has different glycoside moieties.

    Hesperidin: Hesperidin is the precursor to both this compound and diosmin.

Comparison with Similar Compounds

  • Diosmin
  • Hesperidin
  • Diosmetin

Neodiosmin’s unique ability to enhance plant immunity and mitigate bitterness in food products makes it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCNKWWXYVWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosmetin 7-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38665-01-9
Record name Diosmetin 7-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 - 268 °C
Record name Diosmetin 7-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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